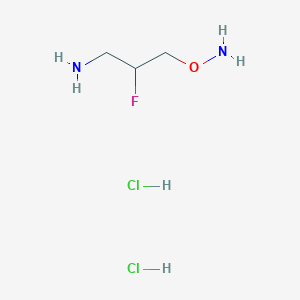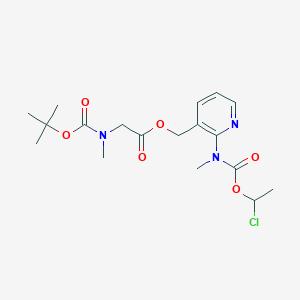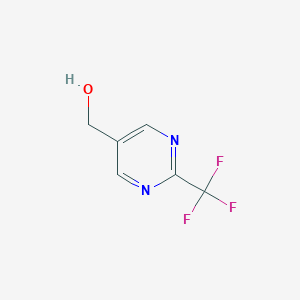
(2-(トリフルオロメチル)ピリミジン-5-イル)メタノール
概要
説明
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol is an organic compound with the molecular formula C6H5F3N2O and a molecular weight of 178.112 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with a methanol group at the 5-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学的研究の応用
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
準備方法
The synthesis of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate with appropriate reagents to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
類似化合物との比較
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol can be compared with other similar compounds, such as:
- 2-(Trifluoromethyl)pyrimidin-4-amine
- Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate
- 2-(Trifluoromethyl)pyrimidin-5-ol
These compounds share the trifluoromethyl-pyrimidine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the methanol group in (2-(Trifluoromethyl)pyrimidin-5-yl)methanol makes it unique, providing specific properties that are advantageous in certain research and industrial applications .
特性
IUPAC Name |
[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLPDJYINUPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

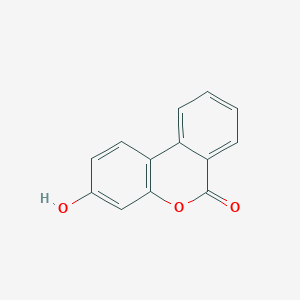
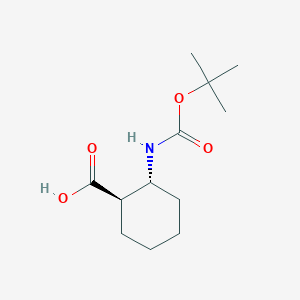
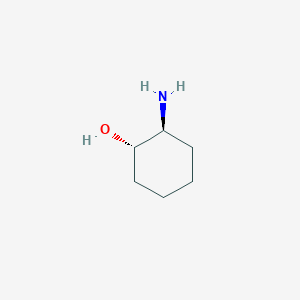
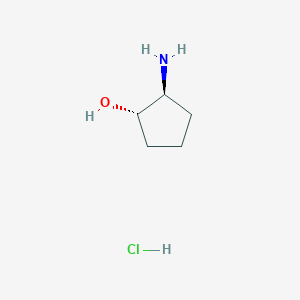
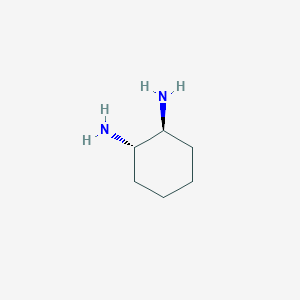
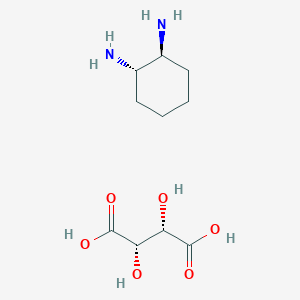
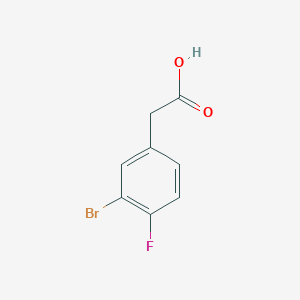
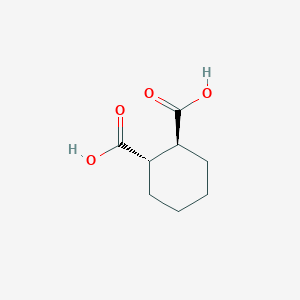


![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
